3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride
Description
3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine hydrochloride is a fluorinated oxetane derivative characterized by a 2,4-difluorophenyl group attached via a methylene bridge to the oxetan-3-amine core. This compound serves as a critical building block in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility, metabolic stability, and bioavailability. The oxetane ring introduces steric and electronic effects that enhance drug-target interactions, while the difluorophenyl moiety contributes to lipophilicity and resistance to oxidative degradation .
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methyl]oxetan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(9(12)3-8)4-10(13)5-14-6-10;/h1-3H,4-6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQTOFUJIJPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC2=C(C=C(C=C2)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the oxetane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted phenyl or oxetane compounds .
Scientific Research Applications
The compound 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine; hydrochloride is a member of the oxetane family, which has gained attention in medicinal chemistry due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in drug discovery and development, highlighting recent findings and case studies.
Structural Features
- Chemical Formula : CHClFNO
- Molecular Weight : 233.65 g/mol
- Functional Groups : Contains an oxetane ring and a difluorophenyl substituent.
Drug Design and Development
The oxetane moiety has been explored for its potential to enhance the stability and efficacy of drug candidates. Research indicates that substituents like 2,4-difluorophenyl can significantly affect the compound's interaction with biological targets.
Case Study: Antidepressant Activity
A study investigated the antidepressant properties of oxetane derivatives, including 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine; hydrochloride. The results demonstrated that modifications to the oxetane structure could lead to compounds with improved serotonin reuptake inhibition, a key mechanism in treating depression.
Bioisosteric Replacements
The compound serves as a bioisosteric replacement for traditional amine-containing drugs. This is particularly useful in optimizing drug candidates to improve solubility and reduce toxicity.
Experimental Findings
Research has shown that replacing conventional amine groups with oxetane derivatives can enhance lipophilicity and metabolic stability. For instance, a series of compounds were synthesized where the oxetane was substituted with various aryl groups, leading to improved pharmacological profiles .
Synthesis of Novel Compounds
The synthesis of 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine; hydrochloride has been optimized to facilitate the development of libraries of related compounds. This library approach allows for high-throughput screening of biological activity.
Synthetic Pathways
Recent methodologies have focused on efficient synthetic routes for generating oxetane derivatives, including:
- Nucleophilic substitution reactions .
- Ring-opening reactions under controlled conditions .
These methods have been crucial in exploring structure-activity relationships (SAR) within this class of compounds .
Physicochemical Properties
The incorporation of fluorine atoms in the difluorophenyl group alters the electronic characteristics of the compound, impacting its:
- pKa values : Adjustments in acidity/basicity profiles can be achieved through fluorination.
- LogP values : The hydrophobicity can be fine-tuned by varying substituents on the oxetane ring .
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring and difluorophenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The table below compares key structural and physicochemical parameters of the target compound with its closest analogs:
| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Substituent Position/Halogen | Key Features |
|---|---|---|---|---|---|
| 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine HCl | C₁₀H₁₁ClF₂NO* | Not explicitly listed† | ~234.66‡ | 2,4-diF (methylene bridge) | Enhanced lipophilicity, metabolic stability |
| 3-(3-Fluorophenyl)oxetan-3-amine HCl | C₉H₁₁ClFNO | 1332921-18-2 | 203.65 | 3-F (direct phenyl) | Moderate solubility, rigid structure |
| 3-(4-Fluorophenyl)oxetan-3-amine HCl | C₉H₁₁ClFNO | 1332839-79-8 | 203.64 | 4-F (direct phenyl) | Improved metabolic stability |
| 3-(3-Chlorophenyl)oxetan-3-amine HCl | C₉H₁₁Cl₂NO | 1332765-66-8 | 220.10 | 3-Cl (direct phenyl) | Higher polarity, reduced lipophilicity |
| 3-(4-Chlorophenyl)-3-oxetanamine | C₉H₁₀ClN | 1245896-06-3 | 183.64 | 4-Cl (direct phenyl) | Non-salt form, lower aqueous solubility |
*Estimated based on structural analogy; †Refer to for supplier listings; ‡Calculated from formula.
Key Observations:
- Halogen Type : Fluorine substituents (as in the target compound) improve metabolic stability compared to chlorine analogs due to stronger C-F bonds and reduced susceptibility to enzymatic cleavage .
- Methylene Bridge : The methylene linker in the target compound increases conformational flexibility compared to direct phenyl-oxetane bonds (e.g., 3-(3-Fluorophenyl)oxetan-3-amine HCl), which may influence pharmacokinetic profiles .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s difluorophenyl group increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs. However, the oxetane ring counterbalances this by introducing polarity, improving aqueous solubility relative to purely aromatic scaffolds .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism in cytochrome P450 enzymes, extending half-life compared to chlorophenyl derivatives .
- Synthetic Accessibility : Derivatives with direct phenyl-oxetane bonds (e.g., 3-(4-Fluorophenyl)oxetan-3-amine HCl) are more straightforward to synthesize than the methylene-bridged target compound, which may require multi-step functionalization .
Biological Activity
3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride is a chemical compound characterized by its unique oxetane structure and the presence of a difluorophenyl group. Its molecular formula is C10H12ClF2NO, with a molecular weight of approximately 235.66 g/mol. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The compound's structure includes:
- Oxetane Ring : A four-membered cyclic ether that contributes to its reactivity.
- Difluorophenyl Group : Enhances chemical properties such as lipophilicity and binding affinity towards biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C10H12ClF2NO |
| Molecular Weight | 235.66 g/mol |
| Functional Groups | Oxetane, Amino, Hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The oxetane ring and difluorophenyl group facilitate binding to specific enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways.
- Enzyme Interaction : The compound may act as an inhibitor or activator for certain enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors influencing cellular signaling pathways.
Pharmacological Studies
Research has indicated various potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens.
- Anticancer Potential : Investigations into its cytotoxic effects on tumor cell lines are ongoing, with some derivatives showing selective cytotoxicity.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential activity against specific bacteria |
| Anticancer | Cytotoxic effects on tumor cell lines |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. These findings suggest a promising therapeutic index for further development.
- Interaction with Biological Targets : Interaction studies reveal that the compound may bind to specific proteins involved in cancer progression, indicating potential as a targeted therapy.
- Synthesis and Modification : Research on synthetic routes has shown that modifications to the difluorophenyl group can significantly alter the biological activity, highlighting the importance of structural optimization in drug design.
Future Directions
The ongoing exploration of this compound suggests several avenues for future research:
- Optimization of Biological Activity : Further modifications to enhance selectivity and potency against specific targets.
- Preclinical Studies : Comprehensive in vivo studies to evaluate efficacy and safety profiles.
- Development as a Pharmaceutical Agent : Potential applications in treating infections or cancers based on its biological activity.
Q & A
Q. What computational strategies are employed to predict the binding affinity of this compound with neurological targets, given its structural homology to known NMDA receptor antagonists?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
